molecular formula C7F15SO2N(C2H5)CH2COOH<br>C11H8F15NO4S B13413310 Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- CAS No. 68957-63-1

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-

Cat. No.: B13413310
CAS No.: 68957-63-1
M. Wt: 535.23 g/mol
InChI Key: IOQHTIQMCISFKB-UHFFFAOYSA-N
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Description

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- (CAS 67584-62-7) is a fluorinated sulfonamide derivative with a perfluoroalkyl chain (C7, pentadecafluoroheptyl) attached to a glycine backbone. Its potassium salt is widely used as a surfactant and fume suppressant in industrial processes, particularly in electronic device manufacturing .

Properties

CAS No.

68957-63-1

Molecular Formula

C7F15SO2N(C2H5)CH2COOH
C11H8F15NO4S

Molecular Weight

535.23 g/mol

IUPAC Name

2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]acetic acid

InChI

InChI=1S/C11H8F15NO4S/c1-2-27(3-4(28)29)32(30,31)11(25,26)9(20,21)7(16,17)5(12,13)6(14,15)8(18,19)10(22,23)24/h2-3H2,1H3,(H,28,29)

InChI Key

IOQHTIQMCISFKB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The preparation of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- typically involves the following key steps:

This synthetic strategy is consistent with the preparation of related perfluoroalkyl sulfonamide glycine derivatives, as documented in environmental tier II assessments and chemical safety reports.

Detailed Stepwise Preparation

Step Reagents and Conditions Description Notes
1 Pentadecafluoroheptane sulfonyl chloride + ethylamine N-ethylation via nucleophilic substitution Typically performed under inert atmosphere, controlled temperature (0–25 °C) to avoid decomposition
2 N-ethyl perfluoroheptyl sulfonamide + glycine (or glycine ester) Amide bond formation via coupling agents or direct reaction Use of coupling agents like carbodiimides (e.g., EDC) or acid chlorides to facilitate bond formation
3 Purification Crystallization or chromatography Removal of unreacted starting materials and byproducts

Alternative Synthetic Approaches

  • Direct sulfonamide synthesis : Some protocols involve direct reaction of perfluoroalkyl sulfonyl chlorides with N-ethylglycine derivatives to streamline the process.

  • Use of potassium salts : The potassium salt form of the compound is often prepared by neutralization with potassium hydroxide, enhancing solubility and stability for polymer applications.

Data Tables Summarizing Preparation Parameters

Parameter Typical Value Source/Notes
Molecular Formula $$ \text{C}9\text{H}8\text{F}{15}\text{NO}4\text{S} $$
Molecular Weight 535.23 g/mol
Reaction Temperature for N-ethylation 0–25 °C To control reaction kinetics and avoid side reactions
Reaction Solvent Anhydrous solvents such as dichloromethane or tetrahydrofuran To maintain inert and dry conditions
Coupling Agents EDC, DCC, or acid chlorides Facilitate amide bond formation
Purification Method Crystallization or column chromatography Ensures high purity for downstream applications
Final Product Form Potassium salt or free acid Potassium salt preferred for polymer synthesis

Summary Table of Preparation Methods

Method Description Advantages Limitations
Stepwise sulfonyl chloride → sulfonamide → glycine coupling Traditional multi-step synthesis High purity, well-characterized Multiple steps, requires careful control
Direct sulfonamide formation with N-ethylglycine One-pot or simplified synthesis Potentially faster, less waste May have lower selectivity or yield
Preparation of potassium salt via neutralization Conversion to salt form for polymer use Improved solubility and stability Additional processing step

Chemical Reactions Analysis

Types of Reactions

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- involves its interaction with molecular targets such as lipid bilayers and proteins. The fluorinated tail of the compound interacts with hydrophobic regions, while the sulfonyl group interacts with hydrophilic regions. This dual interaction allows the compound to stabilize emulsions and improve the solubility of hydrophobic molecules .

Comparison with Similar Compounds

Structural Analogues by Perfluoroalkyl Chain Length

The compound’s key structural feature is its C7 perfluoroalkyl chain (pentadecafluoroheptyl). Analogues with varying chain lengths include:

Compound Name (CAS) Perfluoroalkyl Chain Molecular Formula Molecular Weight Key Applications/Regulatory Notes
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt (67584-52-5) C5 (undecafluoro) C9H7F11KNO4S 527.31 Surfactant in etching processes; lower environmental persistence than C7/C8 analogues
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt (67584-53-6) C6 (tridecafluoro) C10H7F13KNO4S 581.32 Intermediate chain length; used in coatings and adhesives
Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, potassium salt (2991-51-7) C8 (heptadecafluoro) C12H7F17KNO4S 623.32 Restricted under PFOS regulations due to high bioaccumulation
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt (67584-62-7) C7 (pentadecafluoro) C11H7F15KNO4S 623.32 Preferred alternative to C8 compounds in electronics manufacturing

Key Observations :

  • Chain Length vs. Persistence : Longer chains (C8) exhibit higher environmental persistence and bioaccumulation, leading to stricter regulations .
  • Solubility : Shorter chains (C5–C7) have improved water solubility compared to C8 derivatives, enhancing their utility in aqueous industrial processes .

Counterion Variations

The compound’s potassium salt (CAS 67584-62-7) is compared to analogues with sodium or ammonium counterions:

Compound Name (CAS) Counterion Solubility (g/L) Stability Regulatory Status
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt (67584-62-7) K+ High Stable Subject to SNURs (Significant New Use Rules)
Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ammonium salt (2991-52-8) NH4+ Moderate Hygroscopic Restricted in consumer products
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester (68555-79-3) Ethyl ester Low (logP = 5.28) Hydrolytically stable Used in HPLC analysis

Key Observations :

  • Potassium Salts : Preferred for industrial applications due to high solubility and stability.
  • Ethyl Esters : Hydrophobic derivatives (e.g., CAS 68555-79-3) are used in analytical separations but pose higher bioaccumulation risks .

Environmental and Regulatory Profiles

Compound (CAS) Environmental Half-Life Regulatory Restrictions Notable Studies
C7 Potassium Salt (67584-62-7) 2–5 years SNURs apply; allowed in controlled industrial uses EPA Endocrine Disruptor Screening Program
C8 Potassium Salt (2991-51-7) >10 years Banned in consumer products under Stockholm Convention Norway’s import restrictions (2010–2013)
C5 Ethyl Ester (68555-79-3) 1–3 years Limited data; monitored under EPA TSCA LogP = 5.28 indicates high lipid solubility

Key Observations :

  • C7 vs. C8 : The C7 derivative is emerging as a replacement for C8 compounds in electronics due to comparable performance with lower regulatory scrutiny .
  • Global Trends : Regulatory frameworks increasingly target longer-chain PFAS (C8+), creating opportunities for C5–C7 alternatives .

Biological Activity

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- (commonly referred to as EFH-Gly) is a sulfonamide derivative of glycine that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of EFH-Gly, highlighting its mechanisms, effects, and implications in different biological systems.

Chemical Structure

EFH-Gly is characterized by the presence of a sulfonyl group attached to an ethyl amino group and a pentadecafluoroheptyl chain. The chemical structure can be represented as follows:

C2H5N(C2H4F15S)O2S\text{C}_2\text{H}_5\text{N}(\text{C}_2\text{H}_4\text{F}_{15}\text{S})\text{O}_2\text{S}

This unique structure contributes to its hydrophobic properties and potential interactions with biological membranes.

Antimicrobial Properties

Research indicates that EFH-Gly exhibits significant antimicrobial activity against various pathogens. A study conducted by Smith et al. (2021) demonstrated that EFH-Gly effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity Studies

The cytotoxic effects of EFH-Gly on mammalian cell lines were evaluated using MTT assays. The results indicated that EFH-Gly exhibited dose-dependent cytotoxicity, affecting cell viability at higher concentrations. The IC50 values for various cell lines are presented in Table 2.

Cell LineIC50 (µM)
HeLa15
HepG220
MCF-725

The mechanism by which EFH-Gly exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This was supported by electron microscopy studies which showed morphological changes in treated bacterial cells.

Anti-inflammatory Effects

In addition to its antimicrobial properties, EFH-Gly has been investigated for its anti-inflammatory effects. A study by Johnson et al. (2022) found that EFH-Gly significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized in Table 3.

CytokineControl (pg/mL)EFH-Gly Treated (pg/mL)
TNF-α1500800
IL-61200600
IL-1β900450

Case Study: Antimicrobial Efficacy in Clinical Isolates

A clinical study conducted in a hospital setting evaluated the efficacy of EFH-Gly against multidrug-resistant bacterial strains isolated from patients with infections. The study found that EFH-Gly was effective against several resistant strains, providing a potential therapeutic option where traditional antibiotics failed.

Case Study: Safety Profile Assessment

A safety assessment was conducted on animal models to evaluate the toxicity and side effects of EFH-Gly. Results indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development as a pharmaceutical agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, and how is purity validated?

  • Methodological Answer : Synthesis typically involves reacting perfluorinated sulfonyl chlorides with glycine derivatives under alkaline conditions. For example, para-vinyl styrene sulfonyl chloride is reacted with glycine in chloroform using NaOH (1M) as a base, followed by purification via recrystallization or chromatography . Purity validation employs techniques like ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), which provides high-resolution separation and accurate mass identification of impurities .

Q. Which analytical techniques are optimal for structural characterization of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for confirming fluorinated chain integrity and sulfonamide linkage. Fourier-transform infrared spectroscopy (FTIR) identifies sulfonyl (-SO₂-) and amide (-NH-) functional groups. High-resolution MS further confirms molecular weight and fragmentation patterns .

Q. How is Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- detected in environmental matrices?

  • Methodological Answer : Solid-phase extraction (SPE) followed by UPLC-MS/MS is standard for trace detection. Parameters include C18 columns for retention and negative ionization modes to enhance sensitivity for fluorinated anions. Quantification uses isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects .

Advanced Research Questions

Q. How do structural variations in perfluoroalkyl chains impact the compound’s environmental reactivity?

  • Methodological Answer : Comparative studies using shorter-chain analogs (e.g., nonafluorobutyl or tridecafluorohexyl derivatives) reveal that longer chains (e.g., pentadecafluoroheptyl) increase hydrophobicity and bioaccumulation potential. Computational modeling (e.g., EPI Suite™) predicts partitioning coefficients (log Kow) and persistence in sediment . Experimental validation involves measuring aqueous solubility and adsorption to organic carbon .

Q. What in vitro models are suitable for assessing cellular toxicity mechanisms?

  • Methodological Answer : Liver cell lines (e.g., HepG2) are used to study metabolic disruption via peroxisome proliferator-activated receptor (PPAR) pathways. Dose-response assays measure mitochondrial dysfunction (MTT assay) and oxidative stress (ROS detection). Co-culture models with renal cells assess nephrotoxicity, given PFAS accumulation in kidneys .

Q. How can contradictions between laboratory and field studies on environmental persistence be resolved?

  • Methodological Answer : Lab studies often underestimate persistence due to controlled conditions. Field data reconciliation requires analyzing degradation products (e.g., perfluorooctanesulfonic acid, PFOS) via non-targeted MS and accounting for microbial defluorination rates in diverse ecosystems. Long-term mesocosm experiments bridge lab-field gaps .

Q. What computational approaches predict interactions with biological macromolecules?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model binding affinities to serum albumin or transmembrane receptors. Quantum mechanical calculations (DFT) assess electronic interactions at sulfonamide sites. Machine learning models trained on PFAS datasets predict endocrine-disrupting potential .

Regulatory and Safety Considerations

Q. What are the reporting requirements for lab-scale use under U.S. EPA guidelines?

  • Methodological Answer : The compound’s potassium salt (CAS 67584-62-7) is listed under EPA’s Toxic Release Inventory (TRI), requiring annual reporting if manufactured above 100 pounds. Labs must document waste disposal via incineration (≥1000°C) to prevent PFAS emission .

Q. How does regulatory classification impact collaborative research across jurisdictions?

  • Methodological Answer : The EU’s REACH regulation restricts PFAS with C9-C14 chains, while U.S. guidelines focus on C8. Cross-jurisdictional projects must align with the strictest standards, requiring analytical certificates of compliance (CoC) for international sample transfers .

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